molecular formula C₉H₆D₄ClNO₃ B1146982 (S)-Carisbamate-d4 CAS No. 1292841-50-9

(S)-Carisbamate-d4

カタログ番号: B1146982
CAS番号: 1292841-50-9
分子量: 219.66
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Carisbamate-d4 is a deuterated form of (S)-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of (S)-Carisbamate. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

    Deuterated Precursors: Utilizing deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms in the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium in the presence of deuterated solvents.

    Purification Techniques: Employing advanced purification methods such as chromatography to isolate and purify the deuterated compound.

化学反応の分析

Types of Reactions: (S)-Carisbamate-d4 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

(S)-Carisbamate-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules to understand reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain.

    Industry: Utilized in the development of deuterium-enriched pharmaceuticals to enhance drug stability and efficacy.

作用機序

The mechanism of action of (S)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways in the body. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to prolonged therapeutic effects. The exact molecular targets and pathways may include ion channels and neurotransmitter receptors involved in neurological functions.

類似化合物との比較

Comparison with Other Similar Compounds: (S)-Carisbamate-d4 can be compared with other deuterated and non-deuterated analogs to highlight its uniqueness. Similar compounds include:

    (S)-Carisbamate: The non-deuterated form, which may have different pharmacokinetic properties.

    Deuterated Anticonvulsants: Other deuterated compounds used in the treatment of neurological disorders.

Uniqueness: The incorporation of deuterium atoms in this compound can lead to improved metabolic stability and reduced side effects compared to its non-deuterated counterpart. This makes it a valuable compound in both research and therapeutic applications.

生物活性

(S)-Carisbamate-d4, a deuterated form of carisbamate, is an emerging compound in the field of neurology, particularly for its potential applications in treating epilepsy and other neurological disorders. This article reviews its biological activity, pharmacological properties, and therapeutic implications based on recent research findings.

Overview of Carisbamate

Carisbamate (CRS), also known as RWJ-333369, is an orally administered neuromodulator that has shown efficacy in treating various types of convulsive disorders, including drug-resistant focal epilepsy and partial-onset seizures. The compound works primarily by inhibiting voltage-gated sodium channels and modulating glutamate transmission, which are crucial mechanisms in neuronal excitability and seizure activity.

  • Voltage-Gated Sodium Channel Inhibition : Carisbamate selectively inhibits the Na_v1.2 isoform of voltage-gated sodium channels, which are highly expressed in the hippocampus. This inhibition prevents excessive neuronal firing associated with seizures .
  • Antiglutamatergic Effects : The compound also reduces glutamate transmission in the granule cells of the dentate gyrus, further contributing to its anticonvulsant properties .
  • Neuroprotective Properties : Studies have indicated that carisbamate can exert neuroprotective effects against seizure-induced neuronal damage, potentially improving long-term outcomes in patients .

Pharmacokinetics

  • Absorption and Bioavailability : Carisbamate is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours. Its bioavailability is high, estimated at around 88% .
  • Metabolism : The drug is primarily metabolized in the liver via phase I and phase II reactions involving various cytochrome P450 enzymes (CYP2E1, CYP2A6, CYP2B6, CYP2C19, and CYP3A4/5) and uridine diphosphate glucuronosyltransferase .
  • Half-Life : Carisbamate has a relatively long elimination half-life of approximately 12 hours, allowing for twice-daily dosing regimens .

Table 1: Summary of Clinical Trial Findings on Carisbamate

Study ReferencePopulationTreatment DurationPrimary OutcomeResults
2211 participants aged 16+12-16 weeksSeizure frequency reductionHigher responder rate compared to placebo (RR 1.36)
Rat modelAcute administrationBehavioral spasms suppressionDose-dependent reduction in spasms observed
Various epilepsy typesOngoing studiesEfficacy as adjunct therapySignificant improvement noted in seizure control

Case Studies and Observations

  • Acute Suppression of Spasms : In preclinical studies using a rat model of spasms, carisbamate demonstrated acute suppression of both behavioral and electroclinical spasms. The drug's efficacy was independent of sodium channel blockade mechanisms typically associated with other antiepileptic drugs like phenytoin .
  • Long-Term Outcomes : Clinical observations suggest that early intervention with carisbamate may improve long-term neurodevelopmental outcomes in pediatric patients with infantile spasms. This correlation highlights the importance of timely treatment initiation .
  • Adverse Effects : While carisbamate is generally well-tolerated, common side effects include dizziness and somnolence. The incidence of these effects appears to be dose-dependent, with higher doses leading to increased withdrawal rates due to adverse events .

特性

CAS番号

1292841-50-9

分子式

C₉H₆D₄ClNO₃

分子量

219.66

同義語

(1S)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate;  JNJ 10234094-d4;  RWJ 333369-d4;  YKP 509-d4; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。